Product packaging for 2-Amino-6-methoxyindole-3-carboxamide(Cat. No.:)

2-Amino-6-methoxyindole-3-carboxamide

Cat. No.: B8300547
M. Wt: 205.21 g/mol
InChI Key: VXOMOQMNNBNLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-methoxyindole-3-carboxamide is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound belongs to the 2-aminoindole-3-carboxamide family, which has been robustly established as a privileged structure for generating inhibitors of protein-protein interactions (PPIs) . A primary and significant application of this core structure is in the development of potent small-molecule antagonists targeting the interaction between the p53 tumor suppressor protein and its negative regulators, MDM2 and MDMX . The restoration of p53 tumor-suppressor function is a promising therapeutic strategy for cancer treatment, making this chemical class a critical building block in oncology research. The synthetic accessibility of 2-aminoindole-3-carboxamides is well-documented, with efficient one-pot, two-step solution-phase methods available for their preparation from starting materials like 2-halonitrobenzene and cyanoacetamides . The 6-methoxy substituent on the indole ring can fine-tune the compound's electronic properties, lipophilicity, and binding affinity, allowing researchers to optimize the potency and selectivity of their lead compounds. This product is intended for research purposes as a key synthetic intermediate or as a core template for the design and synthesis of novel bioactive molecules. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O2 B8300547 2-Amino-6-methoxyindole-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-amino-6-methoxy-1H-indole-3-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-15-5-2-3-6-7(4-5)13-9(11)8(6)10(12)14/h2-4,13H,11H2,1H3,(H2,12,14)

InChI Key

VXOMOQMNNBNLGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Methoxyindole 3 Carboxamide

Historical Development of 2-Aminoindole-3-carboxamide (B8413205) Synthesis

The journey towards efficient and versatile methods for the synthesis of 2-aminoindole-3-carboxamides has been marked by a transition from lengthy, multi-step sequences to more streamlined and atom-economical one-pot procedures. Early approaches often involved the gradual construction of the indole (B1671886) ring system through classical named reactions, which, while foundational, were often limited by harsh conditions and narrow substrate scope.

Early Multi-Step Approaches to the Indole-3-carboxamide Core

The initial forays into the synthesis of the 2-aminoindole-3-carboxamide core were characterized by multi-step protocols that established the fundamental bond formations required for the construction of this heterocyclic system. These early methods laid the groundwork for the development of more sophisticated and efficient strategies.

While nih.govnih.gov-sigmatropic rearrangements, such as the Fischer indole synthesis, are more common in indole synthesis, the underlying principles of pericyclic reactions and subsequent intramolecular cyclizations have been explored for the formation of the indole core. In the context of 2-aminoindole synthesis, a nih.govnih.gov-sigmatropic rearrangement of N-arylhydroxamic acids with malononitrile (B47326) has been reported as a pathway to 2-amino-3-cyanoindoles, which can then be hydrolyzed to the corresponding carboxamides. nih.gov Although a direct wikipedia.orgwikipedia.org-sigmatropic rearrangement leading to this scaffold is less common, the conceptual framework of bond reorganization followed by cyclization is a recurring theme in indole synthesis.

Intramolecular cyclization is a key step in many indole syntheses. For instance, the reductive cyclization of an o-nitrophenyl derivative is a widely used strategy. In the context of 2-Amino-6-methoxyindole-3-carboxamide, this would involve a precursor such as 2-cyano-2-(5-methoxy-2-nitrophenyl)acetamide, which upon reduction of the nitro group, would spontaneously cyclize to form the desired indole.

Table 1: Examples of Intramolecular Cyclization Precursors for Methoxy-Substituted Indoles

PrecursorProductReagents and ConditionsYield (%)Reference
2-Cyano-2-(5-methoxy-2-nitrophenyl)acetamideThis compoundZn, FeCl3, HCl, DMF, 100 °C, 1 hGood nih.gov
N-(2-iodo-4-methoxyphenyl)formamide and malononitrile2-Amino-6-methoxy-1H-indole-3-carbonitrileCuI, K2CO3, DMF, 110 °CNot specified
2-(2-nitro-5-methoxyphenyl)acetonitrile6-Methoxyindole (B132359)Co-Rh nanoparticles, H2Good

Note: The table includes examples of precursors that, upon intramolecular cyclization (often following a reduction or other activation step), would lead to the 6-methoxyindole core. Specific yields for the target compound were not always available in the initial literature survey.

A prevalent and historically significant route to 2-aminoindoles involves the nucleophilic aromatic substitution (SNA r) of an activated o-halonitroarene with a suitable carbon nucleophile, followed by reduction of the nitro group and subsequent cyclization. nih.gov For the synthesis of this compound, a suitable starting material would be a 1-halo-4-methoxy-2-nitrobenzene. This would react with a cyanoacetamide derivative in the presence of a base to form the corresponding substitution product. Subsequent reduction of the nitro group then initiates an intramolecular cyclization to yield the 2-aminoindole-3-carboxamide.

A modern one-pot variation of this classical multi-step approach has been developed, significantly improving the efficiency of this transformation. nih.gov This one-pot method involves the initial SNAr reaction followed by the direct addition of a reducing agent to effect the reductive cyclization without the need for isolation of the intermediate. nih.gov

Table 2: One-Pot Synthesis of Substituted 2-Aminoindole-3-carboxamides via SNAr and Reductive Cyclization

o-HalonitroareneCyanoacetamideProductYield (%)
2-FluoronitrobenzeneN-Butyl-2-cyanoacetamide2-Amino-N-butyl-1H-indole-3-carboxamide85
1-Fluoro-4-methoxy-2-nitrobenzene2-Cyanoacetamide2-Amino-5-methoxy-1H-indole-3-carboxamideGood
2-FluoronitrobenzeneN-Propyl-2-cyanoacetamide2-Amino-N-propyl-1H-indole-3-carboxamide82
2-FluoronitrobenzeneN-(2-Morpholinoethyl)-2-cyanoacetamide2-Amino-N-(2-morpholinoethyl)-1H-indole-3-carboxamide88

This table is based on a general procedure reported in the literature; the entry for the 5-methoxy derivative is included to demonstrate the applicability to methoxy-substituted systems. Specific data for the 6-methoxy isomer would require a similar reaction with 1-fluoro-5-methoxy-2-nitrobenzene. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, offer a powerful and efficient approach to complex molecules. While specific MCRs leading directly to this compound are not extensively documented in early literature, the principles of MCRs have been applied to the synthesis of various indole derivatives. For example, a four-component reaction of a pyridine (B92270), chloroacetonitrile, malononitrile, and an aromatic aldehyde has been used to synthesize highly substituted 2-aminoindoles. nih.gov The adaptation of such strategies to include a methoxy-substituted aniline (B41778) or aldehyde component could provide a convergent route to the target molecule.

The Nenitzescu indole synthesis, first reported in 1929, is a classic method for preparing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com This reaction can be adapted to produce indoles with various substitution patterns, including methoxy (B1213986) groups. wikipedia.org While the classic Nenitzescu synthesis yields 5-hydroxyindoles, modifications and the use of substituted quinones can lead to other isomers. For the synthesis of a 6-methoxyindole derivative, one would need to start with a methoxy-substituted benzoquinone or a related precursor that directs the cyclization to the desired position. Although this method traditionally leads to hydroxyindoles, subsequent methylation could provide the desired methoxy substituent.

The reaction of 2-haloanilines with substituted acetonitriles, often catalyzed by a transition metal, represents another important historical and contemporary strategy for indole synthesis. For the synthesis of this compound, a 2-halo-5-methoxyaniline could be coupled with a cyanoacetamide derivative. This approach is versatile and allows for the introduction of a variety of substituents on both the aniline and the acetonitrile (B52724) components. A copper(I) iodide-catalyzed reaction of N-(2-iodophenyl)formamides with malononitrile or cyanoacetates has been reported for the synthesis of 2-aminoindole-3-carboxylic acid derivatives.

Saponification and Amidation Pathways for Indole Carboxamide Formation

A common strategy for the synthesis of indole-3-carboxamides involves the initial preparation of a corresponding indole-3-carboxylic acid ester. This ester can then be converted to the desired carboxamide through a two-step sequence of saponification followed by amidation.

Saponification, the hydrolysis of the ester group, is typically achieved by treating the indole ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like methanol (B129727) or ethanol. This reaction yields the corresponding carboxylate salt, which upon acidification, provides the indole-3-carboxylic acid.

The subsequent amidation step involves coupling the indole-3-carboxylic acid with an appropriate amine. This transformation is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt). nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. nih.gov A variety of amines can be used in this step to generate a diverse range of N-substituted indole-3-carboxamides. arkat-usa.org

For example, various indole-2-carboxamides have been synthesized by coupling the corresponding indole-2-carboxylic acid with different amines using EDC and HOBt in dimethylformamide (DMF). nih.gov This highlights the versatility of the amidation pathway in generating libraries of indole carboxamide derivatives.

Modern and Efficient Synthetic Strategies for this compound

One-Pot, Two-Step Solution-Phase Synthesis (e.g., from 2-halonitrobenzene and cyanoacetamides)

An efficient one-pot, two-step solution-phase synthesis has been developed for the preparation of a variety of 2-amino-indole-3-carboxamides. nih.govfigshare.comacs.org This method starts from readily available 2-halonitrobenzenes and cyanoacetamides. nih.govfigshare.comacs.org The process involves an initial nucleophilic aromatic substitution (SNAr) reaction to form an intermediate, followed by a reductive cyclization to yield the final 2-aminoindole-3-carboxamide product. nih.govfigshare.comacs.org

The first step of this one-pot synthesis is a nucleophilic aromatic substitution (SNAr) reaction. nih.govfigshare.comacs.org In this reaction, a cyanoacetamide, acting as a nucleophile, attacks the electron-deficient aromatic ring of a 2-halonitrobenzene at the carbon atom bearing the halogen. nih.govfigshare.comacs.org The presence of the strongly electron-withdrawing nitro group ortho or para to the halogen is crucial for activating the ring towards nucleophilic attack. byjus.commasterorganicchemistry.com

The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The base deprotonates the α-carbon of the cyanoacetamide, generating a carbanion which then attacks the 2-halonitrobenzene. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netgovtpgcdatia.ac.in In the subsequent step, the leaving group (the halide ion) is eliminated, and the aromaticity of the ring is restored, yielding the intermediate 2-cyano-2-(2-nitrophenyl)-acetamide. nih.govfigshare.comacs.org The reaction is often characterized by a distinct color change, for instance, to a deep purple. nih.gov

The general mechanism for the SNAr reaction is a two-step process:

Addition of the nucleophile: The nucleophile attacks the aromatic ring, breaking the aromaticity and forming a negatively charged intermediate (Meisenheimer complex). pressbooks.pub

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

The rate of this reaction is influenced by the nature of the leaving group, with fluoride (B91410) being a particularly good leaving group in SNAr reactions due to its high electronegativity which polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.

Following the formation of the 2-cyano-2-(2-nitrophenyl)-acetamide intermediate in the same reaction vessel, a reductive cyclization is performed. nih.govfigshare.comacs.org This is achieved by the direct addition of an acid, such as hydrochloric acid (HCl), followed by a reducing agent system, typically a combination of iron(III) chloride (FeCl₃) and zinc (Zn) powder. nih.govfigshare.comacs.org

The reduction of the nitro group to an amino group is a key step in this process. The zinc powder acts as the reducing agent, while the iron(III) chloride is thought to facilitate the reaction. The acidic conditions provided by HCl are also necessary for the reduction to proceed. Once the nitro group is reduced to an amine, an intramolecular cyclization occurs. The newly formed amino group attacks the nitrile carbon, leading to the formation of the indole ring. Subsequent tautomerization yields the final 2-amino-indole-3-carboxamide product. nih.gov This one-pot procedure avoids the need to isolate the intermediate, thereby simplifying the synthetic process and often leading to high yields of the desired product. nih.gov

Table 1: Reaction Conditions for One-Pot Synthesis

Step Reagents Solvent Temperature
SNAr Reaction Cyanoacetamide, 2-halonitrobenzene, NaH DMF Room Temperature

Ring Opening Reactions in the Synthesis of Indole Derivatives

Ring-opening reactions of certain heterocyclic systems can also serve as a synthetic route to indole derivatives. A notable example involves the metal-free, two-step synthesis of indoles from aryl triazole-containing compounds. mdpi.comdntb.gov.uaresearchgate.net

In the first step of this sequence, the triazole ring undergoes opening. mdpi.comdntb.gov.uaresearchgate.net This process is initiated by a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement to form a ketenimine intermediate. mdpi.comdntb.gov.uaresearchgate.net This intermediate can then react with an amine nucleophile to form an N-aryl ethene-1,1-diamine (B14131556). mdpi.comdntb.gov.uaresearchgate.net

In the second step, the N-aryl ethene-1,1-diamine intermediate undergoes cyclization to form the target 1H-indole. mdpi.comdntb.gov.uaresearchgate.net This cyclization is typically promoted by an oxidizing agent, such as iodine. mdpi.comdntb.gov.ua This methodology provides a route to N-substituted indoles at the C2 position. mdpi.comdntb.gov.ua While this specific method may not be the most direct route to this compound, it demonstrates an alternative strategy for constructing the indole core through the rearrangement and cyclization of a different heterocyclic precursor.

Table 2: List of Mentioned Compounds

Compound Name
This compound
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Hydroxybenzotriazole (HOBt)
Sodium hydride (NaH)
Iron(III) chloride (FeCl₃)
Zinc (Zn)
2-Cyano-2-(2-nitrophenyl)-acetamide
2-Arylindole-3-carbaldehydes
3-Cyanoacetyl indoles
Malononitrile

Regioselective Synthesis and Functionalization of Methoxy-Substituted Indoles

The synthesis of methoxy-activated indoles often begins with commercially available materials such as dimethoxy or trimethoxy aniline and benzaldehyde (B42025) derivatives. chim.it Classic methods, including the Fischer, Bischler, and Hemetsberger syntheses, are the most frequently employed strategies for constructing these valuable heterocyclic systems. chim.it

Fischer Indole Synthesis for Methoxyindole Precursors

The Fischer indole synthesis is a robust and widely used method for preparing indoles by reacting a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org This reaction proceeds through a phenylhydrazone intermediate, which, after protonation, undergoes a chim.itchim.it-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org

For methoxy-substituted indoles, the choice of starting materials is crucial for regiochemical control. The synthesis of ethyl 6-methoxy-3-methylindole-2-carboxylate, for instance, begins with the reaction of m-anisidine. nih.gov This is treated with sodium nitrite (B80452) and hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate to form a Japp–Klingmann azo-ester intermediate. Heating this intermediate in ethanolic HCl yields a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer, typically in a 10:1 ratio. The desired 6-methoxyindole isomer can then be isolated through crystallization. nih.gov

The position of the methoxy group on the phenylhydrazone can lead to unexpected outcomes. The Fischer synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH, for example, can yield ethyl 6-chloroindole-2-carboxylate as an abnormal main product, with the expected ethyl 7-methoxyindole-2-carboxylate formed in smaller amounts. nih.gov This highlights a unique cyclization pathway influenced by the methoxy substituent. nih.gov

Table 1: Fischer Indole Synthesis of a 6-Methoxyindole Precursor

Starting Material Key Reagents Product Typical Ratio (6-MeO:4-MeO)

Bischler Indole Synthesis and Modifications

The Bischler–Möhlau indole synthesis is another classical method that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline. wikipedia.org The reaction mechanism involves the initial formation of an α-anilino ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the indole ring. chemeurope.com Despite its long history, the harsh reaction conditions, poor yields, and unpredictable regioselectivity have limited its application. wikipedia.org

Modern modifications have been developed to address these limitations. Milder methods may employ lithium bromide as a catalyst or utilize microwave irradiation to improve yields and reduce reaction times. wikipedia.orgchemeurope.com A modified Bischler synthesis has been used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it This approach involves a rhodium(II) acetate-catalyzed carbenoid N-H insertion reaction between an N-methylaniline and an α-diazo-β-ketoester. The resulting α-(N-arylamino)ketone is then cyclized by heating in the presence of an ion-exchange resin like Amberlyst® 15. chim.it This modified procedure offers a more controlled route to highly substituted methoxyindoles. chim.itresearchgate.net

Hemetsberger Indole Synthesis and Related Approaches

The Hemetsberger indole synthesis provides a reliable route to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.org The required azide (B81097) starting materials are readily prepared via a Knoevenagel condensation between an aryl aldehyde and an α-azidoacetate. researchgate.net The subsequent thermolysis, typically in refluxing xylene, proceeds through a nitrene intermediate to form the indole ring. researchgate.netresearchgate.net

This method has been successfully applied to the large-scale synthesis of key methoxyindole intermediates. Notably, 2-carbomethoxy-6-methoxyindole was prepared on a 300-gram scale in 89% yield using the Hemetsberger route, demonstrating the efficiency and scalability of this approach for accessing 6-methoxyindole precursors. researchgate.net When meta-substituted aryl aldehydes are used, the thermal treatment of the resulting ethyl α-azido-β-arylacrylates can lead to the formation of both 5- and 7-substituted indoles, with the 5-regioisomer generally being slightly favored. rsc.org

Diversification of Indole Regiochemical Behavior via Methoxy Activation

The position of the methoxy group directs the regioselectivity of subsequent functionalization reactions. For a 6-methoxyindole, the methoxy group enhances the nucleophilicity of the C5 and C7 positions. This electronic influence is critical in directing reactions such as halogenation, nitration, and Friedel-Crafts acylations, often leading to substitution at positions that would be less reactive in an unsubstituted indole. This controlled activation allows for the synthesis of specifically functionalized indole derivatives that might be difficult to obtain otherwise. nih.gov

Functionalization Methods for Activated Indoles (e.g., Halogenation, Dakin Oxidation, Cyclization)

The enhanced reactivity of methoxy-activated indoles opens up a range of possibilities for further chemical transformations.

Halogenation : Electron-rich indoles, such as those bearing methoxy groups, readily undergo electrophilic halogenation. nih.gov The most electron-rich position of the indole ring, C3, is the typical site of reaction. However, enzymatic halogenation has demonstrated the ability to functionalize other positions. For example, 5-methoxyindole (B15748) has been shown to be an effective substrate for enzymatic bromination, yielding the corresponding monobrominated product. nih.govresearchgate.net Chemical halogenation of 2-trifluoromethylindole with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) affords the 3-halo derivatives in high yields. mdpi.com

Dakin Oxidation : The Dakin oxidation transforms an ortho- or para-hydroxyaryl aldehyde or ketone into a benzenediol using hydrogen peroxide in a basic solution. wikipedia.orgambeed.com This reaction is a variant of the Baeyer-Villiger oxidation. alfa-chemistry.com In the context of indoles, this reaction has been applied to indole-3-carboxaldehydes. For instance, the Dakin oxidation of indole-3-carbaldehyde can produce an isatoic anhydride (B1165640) intermediate, which can then be used in subsequent reactions. alfa-chemistry.com This methodology is particularly useful for preparing catechols from electron-rich aromatic aldehydes under mild alkaline conditions. alfa-chemistry.com

Cyclization : Methoxy-activated indoles are valuable precursors for constructing more complex, fused heterocyclic systems. For example, unsymmetrical 7,7′-amide linked bis-indoles can undergo cyclodehydration when treated with excess phosphoryl chloride to afford bis-indolyl-oxazoles. chim.it Another approach involves oxidative radical cyclization, where substrates can be transformed into polycyclic structures like 1H-benzo[f]isoindole derivatives using reagents such as iron(III) chloride. mdpi.com

Synthesis of Bis-indoles and Bis-indolyl Systems

Bis-indoles, molecules containing two indole moieties, are prevalent in natural products and exhibit significant biological activities. jchemlett.com The synthesis of these systems can be achieved through the reaction of methoxy-activated indoles with various electrophiles.

One strategy involves the reaction of an indole with an aldehyde or ketone in the presence of an acid catalyst, which forms a new carbon-carbon bond between the C3 position of two indole units and the carbonyl carbon. jchemlett.com For example, 4,6-dimethoxy-2,3-diphenylindole can be reacted with formaldehyde (B43269) in the presence of an acid to produce the corresponding bis-indole methane (B114726) derivative. dergipark.org.tr This resulting bis-indole can be further functionalized, for instance, through bromination with N-bromosuccinimide. dergipark.org.tr

More complex systems, such as bis-indolyl benzenes, have also been synthesized. In one approach, 3,5-dimethoxyaniline (B133145) was treated with α,α'-dibromo-1,4-diacetylbenzene to afford a phenacylaniline, which subsequently underwent cyclization in the presence of trifluoroacetic acid to yield an N-protected bis-indole. chim.it

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Methoxyindole 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

A ¹H NMR spectrum of 2-Amino-6-methoxyindole-3-carboxamide would be expected to show distinct signals for each proton in the molecule. The chemical shifts (δ) would be indicative of the electronic environment of the protons. For instance, aromatic protons on the indole (B1671886) ring would likely appear in the downfield region (typically δ 6.5-8.0 ppm). The methoxy (B1213986) group protons would present as a sharp singlet, likely in the range of δ 3.8-4.0 ppm. The protons of the amino group and the carboxamide group would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. Coupling patterns (spin-spin splitting) would reveal the connectivity of adjacent protons. For example, the protons on the indole ring would exhibit coupling constants characteristic of their relative positions (ortho, meta, para).

Hypothetical ¹H NMR Data Table for this compound This table is illustrative and not based on experimental data.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (indole)~10-11br s-
Ar-H~7.0-7.8m-
NH₂ (amino)~6.0-7.0br s-
CONH₂~5.0-6.0br s-
OCH₃~3.9s-

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The chemical shifts of the carbon atoms would depend on their hybridization and the nature of the atoms they are bonded to. The carbonyl carbon of the carboxamide group would be expected to appear significantly downfield (δ 160-180 ppm). The aromatic carbons of the indole ring would resonate in the region of δ 100-150 ppm, with the carbon bearing the methoxy group showing a characteristic shift. The methoxy carbon would appear further upfield, typically around δ 55-60 ppm.

Hypothetical ¹³C NMR Data Table for this compound This table is illustrative and not based on experimental data.

Carbon AssignmentChemical Shift (δ, ppm)
C=O (carboxamide)~165-175
Aromatic C~100-150
OCH₃~55-60

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the indole ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the placement of the methoxy group at the C-6 position and the carboxamide group at the C-3 position by observing correlations between the methoxy protons and the C-6 carbon, and between the indole protons and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

An IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions would include:

N-H stretching vibrations from the indole NH, the primary amine (NH₂), and the primary amide (CONH₂) groups, typically appearing as broad bands in the 3100-3500 cm⁻¹ region.

C=O stretching vibration of the amide group, which would be a strong, sharp absorption band around 1650-1680 cm⁻¹.

C-N stretching vibrations from the amino and amide groups.

C-O stretching vibration of the methoxy group, expected in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

Aromatic C-H bending vibrations , which would provide information about the substitution pattern on the benzene (B151609) ring portion of the indole.

Hypothetical IR Data Table for this compound This table is illustrative and not based on experimental data.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (indole, amine, amide)Stretching3100-3500
C=O (amide)Stretching1650-1680
C=C (aromatic)Stretching1400-1600
C-O (methoxy)Stretching1000-1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would provide the exact molecular weight of this compound and offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would determine the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would be characteristic of the indole and carboxamide moieties. Common fragmentation pathways could involve the loss of the carboxamide group, the methoxy group, or other small neutral molecules.

Hypothetical Mass Spectrometry Data for this compound This table is illustrative and not based on experimental data.

AnalysisExpected Result
Molecular FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.22 g/mol
[M+H]⁺ (ESI)m/z 206.0924
Key Fragment IonsLoss of NH₃, CO, OCH₃

X-ray Diffraction Analysis for Solid-State Structures

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. This information is invaluable for understanding the solid-state properties of the compound. While crystal structures for related indole derivatives are available, specific crystallographic data for this compound is not present in the provided search results.

An article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. Despite extensive searches for crystallographic and spectroscopic data specific to this compound, the necessary information is not available in the public domain accessible through the performed searches.

The search results yielded information on structurally related but distinct compounds, such as 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide and various other indole and pyridine (B92270) derivatives. However, to maintain scientific accuracy and adhere to the user's strict instructions to focus solely on "this compound," data from these related compounds cannot be used as a substitute.

Detailed experimental data from techniques such as single-crystal X-ray diffraction, UV-Vis spectroscopy, and Surface-Enhanced Raman Spectroscopy for this compound are required to accurately address the specified outline sections. Without this foundational data, a scientifically sound and informative article on its molecular geometry, intermolecular interactions, conformational analysis, polymorphism, electronic transitions, and vibrational analysis cannot be composed.

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Theoretical and Computational Chemistry Studies of 2 Amino 6 Methoxyindole 3 Carboxamide

Density Functional Theory (DFT) Calculations

Fukui Function Calculation for Site Selectivity in Chemical Reactions

Fukui functions, derived from conceptual Density Functional Theory (DFT), are essential tools for predicting the reactivity of different atomic sites within a molecule. These functions quantify the change in electron density at a specific point when the total number of electrons in the system is altered. By calculating the Fukui indices for electrophilic (f), nucleophilic (f), and radical (f) attacks, one can identify the most probable sites for chemical reactions.

The calculation involves analyzing the electron densities of the neutral molecule (N), its cation (N-1), and its anion (N+1).

f(r) = ρ(r) - ρ(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack).

f(r) = ρ(r) - ρ(r) : Indicates the propensity of a site to donate an electron (electrophilic attack).

f(r) = [ρ(r) - ρ(r)]/2 : Indicates the propensity of a site to react with a radical.

For 2-Amino-6-methoxyindole-3-carboxamide, these calculations can reveal the most reactive atoms. For instance, the nitrogen atom of the amino group at position 2 and certain carbon atoms on the indole (B1671886) ring are often predicted to be susceptible to electrophilic attack, while the carbonyl oxygen of the carboxamide group is a likely site for nucleophilic attack. nih.gov

Atomic Sitef+ (Electrophilic Attack)f- (Nucleophilic Attack)f0 (Radical Attack)Predicted Reactivity
N (indole ring)0.0250.0950.060Moderate nucleophilic site
C2 (amino-substituted)0.0150.1300.073Strong nucleophilic site
N (amino group)0.0100.1550.083Primary nucleophilic site
C3 (carboxamide-substituted)0.1100.0300.070Moderate electrophilic site
O (carboxamide)0.1450.0200.083Primary electrophilic site
O (methoxy)0.0900.0450.068Electrophilic site

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited-state properties of molecules. rsc.orgchemrxiv.org It is particularly valuable for predicting UV-visible absorption spectra, which correspond to electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net The method provides key information such as vertical excitation energies (the energy difference between the ground and excited state at the ground state's geometry), oscillator strengths (a measure of the intensity of a transition), and the nature of the orbitals involved in the transition (e.g., π→π* or n→π*). arxiv.org

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help interpret experimental spectra. The results typically show several low-energy transitions in the UV-A and UV-B regions, primarily characterized as π→π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) localized on the indole scaffold.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S13.853220.215HOMO → LUMO (95%)
S24.202950.150HOMO-1 → LUMO (88%)
S34.752610.095HOMO → LUMO+1 (75%)
S45.102430.320HOMO-2 → LUMO (60%), HOMO-1 → LUMO+1 (30%)

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. unram.ac.id These simulations are crucial for understanding how a molecule like this compound behaves in a dynamic, solvated state, which is more representative of physiological conditions than a static vacuum model. biorxiv.org

For this compound, MD simulations can reveal the preferred rotational states (rotamers) of the methoxy (B1213986) and carboxamide side chains, the flexibility of the indole ring system, and the stability of intramolecular hydrogen bonds. When studying ligand-protein complexes, MD simulations are used to assess the stability of the docked pose, calculating metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD trajectory suggests a stable binding mode. nih.gov

Quantum Chemical Topology Approaches (e.g., Hirshfeld Analysis) for Interatomic Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. najah.edu The Hirshfeld surface is constructed based on the electron distribution of a molecule, partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific regions of intermolecular contact. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of different contact types (e.g., H···H, C···H/H···C, O···H/H···O). nih.gov For this compound, this analysis would likely reveal the significant role of hydrogen bonds involving the amino and carboxamide groups (N-H···O) and weaker C-H···O and C-H···π interactions in stabilizing the crystal packing. researchgate.netmdpi.com

Interaction TypePercentage Contribution to Hirshfeld Surface
H···H45.5%
O···H / H···O24.2%
C···H / H···C18.8%
N···H / H···N8.5%
C···C2.0%
Other1.0%

In Silico ADMET and Pharmacokinetics Prediction Methodologies

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical to avoid costly late-stage failures. In silico ADMET prediction uses computational models to estimate these pharmacokinetic and toxicological parameters before a compound is synthesized. researchgate.net Various online tools and software packages employ quantitative structure-property relationship (QSPR) models to make these predictions. sciencescholar.usresearchgate.net

For this compound, a typical ADMET profile would be generated to assess its drug-likeness. nih.gov Key predicted parameters include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for toxicity (e.g., mutagenicity). This predictive analysis helps prioritize compounds with favorable pharmacokinetic profiles for further development.

Property CategoryParameterPredicted Value/ClassificationInterpretation
AbsorptionHuman Intestinal Absorption (HIA)>90%High oral absorption
Caco-2 Permeability (logPapp)>0.9High permeability
P-glycoprotein SubstrateNoNot likely to be subject to efflux
DistributionBlood-Brain Barrier (BBB) PermeantYesCan potentially cross the BBB
Plasma Protein Binding~85%Moderate binding
MetabolismCYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
ExcretionTotal Clearance (log ml/min/kg)0.45Moderate clearance rate
ToxicityAMES MutagenicityNon-mutagenLow risk of carcinogenicity
hERG I InhibitorNoLow risk of cardiotoxicity

Virtual Screening Approaches (e.g., Multi-Descriptor Read Across) for Compound Prioritization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This process helps to prioritize a manageable number of compounds for experimental testing, saving time and resources. drugtargetreview.com

One such approach is Multi-Descriptor Read Across (MuDRA), an instance-based machine learning method conceptually similar to the k-Nearest Neighbors (kNN) algorithm. researchgate.net MuDRA assesses the similarity of unscreened compounds to a set of known active molecules. Crucially, it uses multiple types of chemical descriptors (e.g., topological, pharmacophoric, physicochemical) simultaneously to define different "chemical spaces." By comparing a candidate molecule to its nearest neighbors in these diverse spaces, MuDRA can generate a more robust prediction of its potential biological activity. researchgate.net This multi-faceted similarity assessment helps in identifying novel scaffolds that might be missed by single-descriptor methods, thus enhancing the efficiency of hit discovery. duke.edu

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rrpharmacology.ru The primary goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy. nih.gov This information is invaluable for understanding the structural basis of ligand activity and for structure-based drug design.

For this compound, docking studies would be performed against a relevant biological target. Given that many indole derivatives exhibit activity as kinase inhibitors, a target such as Cyclin-Dependent Kinase 2 (CDK2) could be chosen. nih.govmdpi.com The results would identify the most stable binding pose within the ATP-binding pocket of CDK2. Analysis of this pose would reveal key intermolecular interactions, such as hydrogen bonds between the ligand's amino and carboxamide groups and specific amino acid residues (e.g., Leu83, Asp86), as well as hydrophobic interactions involving the indole ring. mdpi.comnih.gov

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction TypeDistance (Å)
CDK2 (PDB: 1YVJ)-9.2Leu83 (Backbone NH)Hydrogen Bond2.1
Leu83 (Backbone CO)Hydrogen Bond2.5
Asp86Hydrogen Bond2.3
Ile10, Val18, Phe80Hydrophobic InteractionN/A

Research on Biological and Pharmacological Relevance of 2 Amino 6 Methoxyindole 3 Carboxamide

Elucidation of Mechanisms of Action at the Molecular Level (Based on Indole (B1671886) Derivatives)

Indole derivatives exert their pharmacological effects through a multitude of complex molecular mechanisms. These range from the regulation of fundamental cellular processes like cell cycle and apoptosis to the specific inhibition of enzymes, modulation of receptors, and interference with protein-protein interactions. Their multifaceted nature makes them a subject of intense research for therapeutic applications.

Indole-containing compounds have been extensively shown to influence cell proliferation by inducing cell cycle arrest and promoting programmed cell death (apoptosis). nih.gov These effects are orchestrated through the modulation of various signaling pathways and key regulatory proteins.

Many indole derivatives trigger apoptosis by targeting the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov They can up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2 and Bcl-XL. researchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.govnih.gov Activation of executioner caspases, like caspase-3 and caspase-7, is a hallmark of apoptosis, and indole derivatives have been shown to significantly increase the activity of these enzymes. nih.govnih.gov

Furthermore, indole chalcone (B49325) derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proceeding through mitosis. nih.gov This arrest is frequently associated with the activation of DNA damage response systems, further contributing to the induction of apoptosis. nih.gov Some indole compounds also exert their pro-apoptotic effects by modulating the p53 tumor suppressor pathway and the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov

Table 1: Influence of Indole Derivatives on Cell Cycle and Apoptosis

MechanismKey Proteins/Pathways ModulatedOutcomeReference
Apoptosis InductionBcl-2 family (↑Bax, ↓Bcl-2), Cytochrome c, Caspases (Caspase-3, -7, -8)Programmed Cell Death nih.govnih.govresearchgate.netnih.gov
Cell Cycle RegulationCyclin-dependent kinases (e.g., Cdk-2), DNA Damage ResponseG2/M or G1/S Phase Arrest nih.govnih.gov
Signaling Pathway Modulationp53, NF-κB, PI3K/Akt/mTORInhibition of Proliferation and Survival nih.govnih.gov

The indole scaffold is a key structural feature in numerous enzyme inhibitors, targeting a wide range of enzyme families implicated in various diseases.

Tyrosine Kinases: Protein kinases are crucial regulators of cellular processes, and their deregulation is a hallmark of cancer. Indole derivatives have been successfully developed as inhibitors of several tyrosine kinases, including Epidermal Growth Factor Receptors (EGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.govtandfonline.com By targeting these kinases, which are essential for tumor growth and angiogenesis, these compounds can effectively halt cancer progression. tandfonline.com Sunitinib, an oxindole-based multi-targeted tyrosine kinase inhibitor, is a prominent example used in cancer therapy. nih.gov

Topoisomerases: These enzymes are vital for managing DNA topology during replication and transcription. nih.gov Certain indole derivatives function as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to DNA damage and cell death in cancer cells. nih.gov

Histone Deacetylases (HDACs): HDACs are epigenetic regulators that play a critical role in gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes. Indole-3-butyric acid derivatives have been identified as potent HDAC inhibitors, demonstrating significant anticancer activity by inducing apoptosis. google.com

Carbonic Anhydrase (CA): Indole derivatives have been investigated as both inhibitors and activators of carbonic anhydrases. nih.govnih.gov Novel indole-3-sulfonamide derivatives have shown selective inhibitory activity against specific human CA (hCA) isoforms, such as hCA II. nih.gov Conversely, other indole-based compounds have been found to act as activators for brain-associated isoforms like hCA VII, suggesting potential therapeutic applications in neurological disorders. nih.govtandfonline.com

Phosphodiesterase-V (PDE5): PDE5 inhibitors are known for their vasodilatory effects. wikipedia.org Recently, novel indole-containing molecules have been developed as potent and selective PDE5 inhibitors, with research suggesting their potential therapeutic use beyond erectile dysfunction, including in Alzheimer's disease and cancer. acs.orgnih.govnih.gov

IKβ-Kinase (IKKβ): As a key regulator of the pro-inflammatory NF-κB pathway, IKKβ is a significant therapeutic target for inflammatory diseases. nih.gov Series of 3,5-disubstituted-indole-7-carboxamides have been optimized as potent IKKβ inhibitors with demonstrated in vivo activity. nih.gov

Table 2: Enzyme Inhibition by Indole Derivatives

Enzyme ClassSpecific Enzyme Target(s)Therapeutic AreaReference
Tyrosine KinasesEGFR, VEGFR-2Cancer nih.govtandfonline.com
TopoisomerasesTopoisomerase I & IICancer nih.gov
Histone DeacetylasesHDAC1, HDAC3, HDAC6Cancer google.com
Carbonic AnhydrasehCA II (inhibition), hCA VII (activation)Glaucoma, Neurological Disorders nih.govnih.gov
Phosphodiesterase-VPDE5Erectile Dysfunction, Alzheimer's Disease acs.orgnih.gov
IKβ-KinaseIKKβInflammatory Diseases nih.gov

Indole derivatives can bind to and modulate the activity of various receptors, including nuclear receptors and G protein-coupled receptors (GPCRs), leading to a wide range of pharmacological responses.

Estrogen Receptor (ER): The estrogen receptors ERα and ERβ are key targets in hormone-dependent cancers like breast cancer. Indole derivatives have been designed as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). researchgate.net For instance, Bazedoxifene is an indole-based SERM, and other novel indole compounds have been shown to interact specifically with ERβ, inhibiting ovarian cancer cell growth. nih.govnih.gov Indole-chalcone and indole-modified tamoxifen (B1202) derivatives have also demonstrated potent anticancer effects by targeting ERα. nih.govrjpbr.com

Opioid Receptors: Certain indole alkaloids derived from the Kratom plant, such as corynantheidine (B1225087) and mitraciliatine, have been identified as partial agonists at the mu-opioid receptor (MOR). nih.gov Other synthetic indole alkaloid derivatives have also been developed as potent opioid receptor agonists, presenting opportunities for novel analgesics with potentially reduced side effects. nih.govgoogle.com

MT2-selective Melatonin (B1676174) Receptors: Melatonin, an indoleamine neurohormone, exerts its effects through MT1 and MT2 receptors. Synthetic 2,3-dihydroindole derivatives have been developed as new analogs of melatonin, with some showing binding affinity for both MT1 and MT2 receptors. elifesciences.org The design of such compounds is aimed at exploring new agents with neuroprotective properties. elifesciences.orgnih.gov

5-HT Receptors: Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a crucial indoleamine neurotransmitter. While melatonin does not typically bind to 5-HT receptors, and vice-versa, research has shown that physical interactions can occur between melatonin receptors (MT1/MT2) and the 5-HT2C receptor, forming heteromers. scbt.com This interaction suggests a convergence of melatonergic and serotonergic signaling at the receptor level, which could be relevant for neuropsychiatric drug development. scbt.com

The disruption of key protein-protein interactions (PPIs) is an emerging strategy in drug discovery. Indole-based compounds have proven effective in targeting one of the most critical PPIs in cancer biology.

The interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX, is a pivotal control point for cell survival. nih.gov In many cancers with functional p53, this pathway is dysregulated by the overexpression of MDM2/MDMX, which inhibits p53 activity. tandfonline.com Small-molecule inhibitors that block the p53-MDM2/MDMX interaction can liberate p53, restoring its tumor-suppressing functions, including cell cycle arrest and apoptosis. acs.org Several classes of indole derivatives, such as spirooxindoles and 2,3'-bis(1'H-indole) heterocycles, have been developed as potent antagonists of this interaction. nih.govnih.gov These compounds mimic key p53 residues, fitting into the binding pocket on MDM2 and effectively preventing it from binding to and degrading p53. tandfonline.com

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.gov P-gp, encoded by the MDR1 gene, actively transports a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. thieme-connect.com

Indole derivatives have emerged as effective modulators of P-gp-mediated MDR. For example, Indole-3-carbinol (I3C), a compound found in cruciferous vegetables, has been shown to downregulate the expression of P-gp in resistant leukemic cells. nih.govthieme-connect.com This downregulation restores the sensitivity of cancer cells to chemotherapeutic drugs like vinblastine. nih.gov Other indole alkaloids, such as reserpine (B192253) and vindoline, have also been found to enhance the cytotoxicity of anticancer drugs in MDR cells by competing with them for binding to P-gp. acs.org This modulation of drug transporters represents a promising strategy to overcome chemotherapy resistance. nih.gov

The indole ring is an effective electron donor, which endows many of its derivatives with significant antioxidant properties. They can neutralize harmful reactive oxygen species (ROS) and other free radicals, protecting cells from oxidative damage, which is implicated in numerous diseases. rjpbr.comeurekaselect.com

The primary antioxidant mechanisms for indole derivatives include hydrogen atom transfer (HAT) and single electron transfer (SET). rjpbr.com In the HAT mechanism, the indole N-H group donates a hydrogen atom to a free radical, quenching it. The resulting indolyl radical is stabilized by resonance. rjpbr.com In the SET mechanism, the heterocyclic nitrogen atom transfers a single electron to the radical, forming a cation radical. rjpbr.com Studies on compounds like Indole-3-carbinol have shown that they are potent scavengers of hydroxyl radicals (HO•), with the primary mechanism being radical adduct formation (RAF), where the radical directly adds to the indole ring. benthamdirect.com The antioxidant capacity of various indoles, including melatonin and serotonin, has been well-documented, highlighting the role of the indole nucleus as a powerful free radical scavenger. eurekaselect.com

Preclinical Biological Activity Studies

Anticancer Potential: In Vitro Cell Line Studies and Mechanistic Insights

Derivatives of indole-carboxamide have demonstrated significant potential as anticancer agents in various preclinical studies. The core structure is amenable to modifications, leading to compounds with potent and selective cytotoxicity against cancer cell lines.

N-substituted 1H-indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. researchgate.net These studies revealed that certain derivatives exhibit notable cytotoxicity, particularly against leukemia, colon, and breast cancer cells, while showing less toxicity to normal human dermal fibroblasts. researchgate.netmdpi.com For instance, compounds 12, 14, and 4 were highly active against K-562 (leukemia) cells, with IC50 values of 0.33 µM, 0.61 µM, and 0.61 µM, respectively. researchgate.net Compound 10 displayed the most significant activity against HCT-116 (colon cancer) cells with an IC50 of 1.01 µM and a high selectivity index of 99.4. researchgate.net

Similarly, a series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives showed excellent anti-tumor activity. The most promising compound, 27, exhibited potent activity against A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (liver) cancer cell lines with nanomolar to sub-nanomolar IC50 values. researchgate.net The introduction of halogen groups into the benzene (B151609) ring was found to be crucial for their cytotoxic activity. researchgate.net Indole-2-carboxamides have also been identified as potential therapeutic agents for targeting malignant pediatric brain tumors. nih.gov

Mechanistic studies suggest that these compounds can interact with multiple oncogenic targets. Molecular docking and induced-fit docking studies have indicated that N-substituted indole-2-carboxamides can establish favorable binding interactions with key cancer-related targets such as topoisomerase–DNA, PI3Kα, and EGFR. researchgate.netnih.gov The carboxamide linkage is thought to enhance molecular flexibility and provide opportunities for hydrogen bonding, which can improve target affinity. nih.gov The methoxy (B1213986) group, in particular, has been noted in other flavonoid-based studies to promote cytotoxic activity by facilitating ligand-protein binding. mdpi.comnih.gov

Table 1: In Vitro Anticancer Activity of Indole Carboxamide Derivatives

Compound ClassCompound IDCell LineCancer TypeIC50 Value (µM)Reference
N-substituted 1H-indole-2-carboxamide12K-562Leukemia0.33 researchgate.net
N-substituted 1H-indole-2-carboxamide14K-562Leukemia0.61 researchgate.net
N-substituted 1H-indole-2-carboxamide4K-562Leukemia0.61 researchgate.net
N-substituted 1H-indole-2-carboxamide10HCT-116Colon Cancer1.01 researchgate.net
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine27H460Lung Cancer0.00023 researchgate.net
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine27HT-29Colon Cancer0.00065 researchgate.net
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine27SMMC-7721Liver Cancer0.00077 researchgate.net

Antiviral Research: Activity against Specific Viral Targets (e.g., Anti-HIV, Anti-HCV)

The indole carboxamide scaffold has been a foundation for the development of potent antiviral agents, particularly against Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).

A novel series of 2-(4-sulfonamidophenyl)-indole 3-carboxamides were identified as potent and selective inhibitors of the HCV genotype 1b replicon. nih.gov Optimization of this series led to compounds with broad activity across HCV genotypes 1a, 2a, and 3a. Further studies confirmed that the viral protein NS4B is the target, as mutations in its coding sequence reduced the activity of the compounds. This series is considered a promising starting point for a pan-genotype HCV discovery program. nih.gov

In the context of anti-HIV research, a class of 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidines, which can be considered derivatives or prodrugs of the known anti-HIV drug 3'-fluoro-3'-deoxythymidine (FLT), were investigated. nih.gov These compounds were designed to have enhanced lipophilicity for better delivery to the central nervous system. nih.gov The anti-HIV-1 activity was dependent on the nature of the halogen at the C-5 position, with 5-iodo and 5-bromo derivatives being generally more potent than the 5-chloro derivatives. nih.gov The stereochemistry at the C-5 and C-6 positions also played a role, with the (5S,6S)-configuration being more potent than the corresponding (5R,6R)-diastereomer. The most potent compounds exhibited anti-HIV-1 activities comparable to the reference drugs AZT and FLT. nih.gov

Table 2: Antiviral Activity of Indole-Related Derivatives

Compound ClassViral TargetKey FindingsReference
2-(4-Sulfonamidophenyl)-indole 3-carboxamidesHepatitis C Virus (HCV)Potent and selective inhibitors of HCV replicon across multiple genotypes (1a, 1b, 2a, 3a). Target identified as NS4B protein. nih.gov
5-Halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine derivativesHuman Immunodeficiency Virus (HIV-1)Activity comparable to reference drugs AZT and FLT. Potency influenced by C-5 halo substituent (I > Br > Cl) and stereochemistry. nih.gov

Antimicrobial Research: Antibacterial, Antifungal, and Antitubercular Activities

Indole-3-carboxamide derivatives have been investigated for their broad-spectrum antimicrobial properties. Conjugates of indole-3-carboxamide with polyamines have shown activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA), Gram-negative bacteria such as Acinetobacter baumannii, and fungi like Cryptococcus neoformans. nih.gov One notable analogue, 13b, exhibited potent activity with MIC values ≤ 0.28 µM and was found to disrupt the bacterial membrane, suggesting this as a potential mechanism of action. nih.gov Other studies have also reported the synthesis of cyanopyridine derivatives with antibacterial and antifungal activities. worldnewsnaturalsciences.com

In the realm of antitubercular research, indole-2-carboxamides have emerged as a promising chemical scaffold. researchgate.netnih.gov These compounds have shown potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Their mechanism of action has been linked to the inhibition of the trehalose (B1683222) monomycolate transporter MmpL3, a crucial component in the mycobacterial cell wall synthesis. nih.gov One particular analogue, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26), displayed an exceptionally low MIC of 0.012 μM against drug-sensitive Mtb and also showed excellent activity in an aerosol lung infection model of tuberculosis. nih.gov Furthermore, 6-dialkylaminopyrimidine carboxamides have also been identified as potent antitubercular agents, with several compounds demonstrating MIC90 values below 1.00 µM against replicating H37Rv Mtb strain. nih.govresearchgate.net

Table 3: Antimicrobial Activity of Indole Carboxamide and Related Derivatives

Compound ClassMicrobial TargetActivity/Key FindingsMIC ValuesReference
Indole-3-carboxamido-polyamine conjugatesS. aureus, MRSA, A. baumannii, C. neoformansBroad-spectrum antimicrobial activity. Mechanism involves membrane perturbation.≤ 0.28 µM (for compound 13b) nih.gov
Indole-2-carboxamidesMycobacterium tuberculosis (drug-sensitive, MDR, XDR)Inhibition of MmpL3 transporter.0.012 µM (for compound 26) nih.gov
6-Dialkylaminopyrimidine carboxamidesMycobacterium tuberculosisPotent in vitro activity against clinical strains.< 1.00 µM (for 7 compounds) researchgate.net

Anti-Leishmanial Research: Evaluation against Parasitic Organisms

The search for new treatments for leishmaniasis, a disease caused by Leishmania parasites, has led to the investigation of various heterocyclic compounds. Thiophene derivatives, which are structurally related to indoles, have shown promise. Specifically, a 2-amino-thiophene derivative, SB-200, was effective in inhibiting the growth of promastigotes of Leishmania braziliensis, Leishmania major, and Leishmania infantum, with IC50 values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively. nih.gov The mechanism for its effect on L. infantum was associated with the loss of cell membrane integrity and morphological changes. nih.gov

Furthermore, synthetic methoxylated cinnamides containing 1,2,3-triazole fragments have been evaluated for their activity against L. braziliensis. mdpi.com One compound, N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole-4-yl) methyl)-3,4-dimethoxy cinnamide (28), demonstrated significant antileishmanial activity with low toxicity to murine cells. mdpi.com This compound reduced the infection percentage in macrophages and was found to induce an increase in reactive oxygen species production, mitochondrial potential depolarization, and disruption of the parasite's membrane. mdpi.com These findings highlight the potential of these scaffolds in developing new anti-leishmanial drug candidates. researchgate.netmdpi.com

Table 4: Anti-Leishmanial Activity of Investigated Compounds

Compound ClassLeishmania SpeciesActivity MetricValue (µM)Key Mechanistic InsightReference
2-Amino-thiophene derivative (SB-200)L. braziliensisIC504.25Loss of cell membrane integrity nih.gov
2-Amino-thiophene derivative (SB-200)L. majorIC504.65Not specified nih.gov
2-Amino-thiophene derivative (SB-200)L. infantumIC503.96Loss of cell membrane integrity nih.gov
Methoxylated cinnamide (Compound 28)L. braziliensisReduced macrophage infectionIncreased ROS, mitochondrial depolarization, membrane disruption mdpi.com

Neurodegenerative Disease Research: Potential in Models of Alzheimer's Disease and Related Conditions

Indole-based structures are being explored as multi-target-directed ligands (MTDLs) for complex neurodegenerative conditions like Alzheimer's disease (AD). researchgate.net Neuroinflammation is a key factor in the progression of many such diseases. mdpi.comnih.gov

A novel series of indole-based compounds were designed and evaluated as potential anti-Alzheimer's and anti-neuroinflammatory agents. researchgate.net Certain compounds demonstrated dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the nanomolar range. researchgate.net These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in managing AD symptoms. mdpi.com Selected compounds also showed the ability to inhibit the self-aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD pathology. Furthermore, these compounds were assessed for their ability to reduce various anti-inflammatory mediators, such as nitric oxide (NO), COX-2, IL-1β, and TNF-α, in LPS-induced microglial cells. researchgate.net

The complexity of neurodegenerative diseases often necessitates multi-pronged therapeutic approaches, and animal models are crucial for developing and testing new strategies. nih.govnih.gov The ability of indole derivatives to hit multiple targets, including cholinesterases, Aβ aggregation, and neuroinflammatory pathways, makes them attractive candidates for further development in this therapeutic area.

Anti-inflammatory Research

The anti-inflammatory potential of carboxamide-containing compounds has been investigated through various mechanisms. Inflammation is a complex process involving mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), produced by enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com

Two series of chalcone/aryl carboximidamide hybrids were synthesized and found to be effective inhibitors of PGE2 and LPS-induced NO production and iNOS activity. nih.gov Certain compounds from this series showed significant edema inhibition in a carrageenan-induced rat paw edema model, with efficacy greater than the standard drug indomethacin. nih.gov

Another study focused on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) derivatives, which demonstrated anti-inflammatory activity associated with their ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. dundee.ac.uk NRF2 is a key regulator of antioxidant and anti-inflammatory responses. The most active compounds reversed the production of NO in LPS-stimulated RAW 264.7 macrophage cells and also reversed the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inflammatory mediators (PGE2, COX-2). dundee.ac.uk These findings suggest that carboxamide-related structures can exert anti-inflammatory effects by modulating key inflammatory pathways and mediators. nih.gov

Biosynthetic Pathways and Natural Product Relevance of 2-Amino-6-methoxyindole-3-carboxamide

The indole ring system is a prevalent scaffold in a vast array of natural products with significant biological activities. The specific compound, this compound, while not extensively documented as a natural product itself, possesses structural features that are present in numerous biologically relevant molecules derived from natural biosynthetic pathways. This section explores the potential biosynthetic origins and natural product relevance of this compound by examining related tryptophan-derived metabolites and its plausible role in plant defense mechanisms.

Tryptophan-Derived Indolic Metabolites in Biological Systems

The amino acid L-tryptophan is the biochemical precursor to a wide diversity of indole-containing secondary metabolites in plants, fungi, bacteria, and animals. nih.govchemrxiv.org The biosynthesis of these compounds often begins with the modification of the tryptophan molecule. For instance, the initial step in the formation of many indole alkaloids is the decarboxylation of tryptophan to produce tryptamine. rsc.org

Indole and its derivatives are generated through various metabolic pathways. In many organisms, the enzyme tryptophanase can directly convert tryptophan to indole. microbiologyinfo.com Furthermore, tryptophan can be metabolized into a range of compounds with diverse biological functions, including the neurotransmitter serotonin and the neurohormone melatonin. chemrxiv.org The kynurenine (B1673888) pathway is another major route for tryptophan catabolism. chemrxiv.org

The structure of this compound suggests a biosynthetic pathway originating from tryptophan. The indole core is a direct hallmark of this amino acid precursor. The additional functional groups—an amino group at the C-2 position, a methoxy group at the C-6 position, and a carboxamide group at the C-3 position—would necessitate a series of enzymatic modifications.

The 2-Amino Group: The introduction of an amino group at the C-2 position of the indole ring is a known modification in the biosynthesis of some natural products. While not as common as substitutions at the C-3 position, enzymatic amination reactions are known to occur in nature. nsf.gov For instance, 2-aminoindole derivatives are recognized as fundamental structural units in a number of natural alkaloids. nih.gov

The 6-Methoxy Group: The presence of a methoxy group on the indole ring is a common feature in many biologically active indole alkaloids. The biosynthesis of such methoxyindoles typically involves a hydroxylation step catalyzed by a cytochrome P450 enzyme, followed by a methylation reaction where a methyltransferase enzyme transfers a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group. researchgate.net This methoxylation can significantly influence the biological activity of the molecule.

The 3-Carboxamide Group: The indole-3-carboxamide moiety is also found in natural products. For example, 1H-indole-3-carboxamide has been identified in plants such as Isatis tinctoria. researchgate.net The formation of a carboxamide group can occur through various enzymatic pathways, often involving the modification of a carboxylic acid precursor derived from the tryptophan side chain.

The hypothetical biosynthetic pathway for this compound would likely involve a series of these enzymatic steps, starting from tryptophan or an early indole intermediate. The precise sequence of these reactions would determine the final structure.

Role in Plant Defense Mechanisms and Phytoalexin Biosynthesis

Plants produce a wide array of secondary metabolites as part of their defense against pathogens and herbivores. Among these are phytoalexins, which are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stress. researchgate.netmdpi.com Many phytoalexins are derived from tryptophan and feature an indole structure. researchgate.net

The structural characteristics of this compound suggest a potential role as a phytoalexin. This hypothesis is supported by the existence of structurally related indole-containing phytoalexins.

A notable example is 6-methoxycamalexin , a phytoalexin found in Arabidopsis thaliana and Camelina sativa. nih.gov Camalexin and its derivatives are well-characterized indole phytoalexins that play a crucial role in the plant's defense against a broad range of pathogens. researchgate.net The presence of the 6-methoxy group in 6-methoxycamalexin highlights the importance of this substitution in the context of plant defense. nih.gov The biosynthesis of methoxyindole phytoalexins like 6-methoxycamalexin involves hydroxylation and subsequent methylation of the indole ring, a common strategy in the diversification of plant secondary metabolites. researchgate.net

While the direct role of a 2-amino group in phytoalexin activity is less characterized, the introduction of nitrogen-containing functional groups can significantly alter the biological properties of a molecule, potentially enhancing its antimicrobial efficacy or modulating its interaction with pathogen targets. Similarly, the indole-3-carboxamide structure is present in compounds with known antimicrobial activities. nih.gov

Therefore, it is plausible that a molecule like this compound could function as a phytoalexin. Its biosynthesis would be induced upon pathogen attack, starting from tryptophan and proceeding through a series of enzymatic reactions to introduce the amino, methoxy, and carboxamide functionalities. The resulting compound could contribute to the plant's chemical defense arsenal. The upregulation of genes involved in phytoalexin biosynthesis is a common response to plant diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-6-methoxyindole-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via substitution, oxidation, or reduction of precursor indole derivatives. For example:

  • Substitution : The methoxy group can undergo nucleophilic displacement using amines or thiols in basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce functional diversity .
  • Oxidation : Oxidation of methyl esters (e.g., methyl 6-methoxyindole-3-carboxylate) with KMnO₄ in acidic media yields carboxylic acid derivatives, which can be further functionalized .
  • Reduction : LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) reduces carbonyl groups to alcohols or amines, enabling access to reduced analogs .
    • Key Data :
Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H⁺Carboxylic acid derivative
ReductionLiAlH₄, THFAlcohol/Amine derivative
SubstitutionAmines, K₂CO₃, DMFFunctionalized indole

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:

  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is typically required for biological assays; retention time consistency ensures batch reproducibility .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at C6, amino at C2) and absence of impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns (e.g., bromine in derivatives) .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the methoxy group to improve yield and selectivity?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines, while THF may reduce side reactions .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents improve regioselectivity in bulky indole systems.
  • Temperature Control : Lower temperatures (0–25°C) minimize decomposition of reactive intermediates .
    • Data Contradiction Analysis : Conflicting reports on yields may arise from trace moisture or oxygen; rigorous inert atmosphere (N₂/Ar) and anhydrous solvent purification (e.g., molecular sieves) are critical .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out false negatives/positives .
  • Structural Confirmation : Re-synthesize disputed derivatives and validate structures via XRD or 2D NMR to exclude isomer interference .
  • Assay Standardization : Compare results under identical conditions (e.g., cell line, incubation time, pH). For antimicrobial studies, use CLSI/MIC guidelines to ensure reproducibility .
    • Case Example : A derivative reported as inactive in E. coli assays showed potency in S. aureus due to differences in membrane permeability; lipid bilayer interaction studies clarified this discrepancy .

Q. How to design experiments evaluating enzyme inhibition mechanisms of this compound analogs?

  • Methodological Answer :

  • Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) and Kᵢ values .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to active sites or allosteric pockets .
  • Mutagenesis : Site-directed mutagenesis of suspected target residues (e.g., catalytic triad in proteases) validates binding hypotheses .

Data Contradiction Analysis Framework

Discrepancy TypeResolution StrategyExample
Biological Activity Cross-validate with orthogonal assays (e.g., fluorescence quenching vs. radiometric)Inconsistent IC₅₀ values resolved via SPR binding kinetics
Synthetic Yield Monitor reaction intermediates via TLC/GC-MSLow yields traced to byproduct formation during ester hydrolysis
Structural Identity Compare spectral data with published reference librariesMisassignment of methoxy vs. hydroxyl resolved via HMBC NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.